Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
Overview
Description
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a bioactive nitrogen-containing heterocycle . It has an empirical formula of C6H8N2O2S and a molecular weight of 172.20 .
Molecular Structure Analysis
The molecular structure of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate can be represented by the SMILES stringCCOC(=O)c1snnc1C
. The InChI representation is 1S/C6H8N2O2S/c1-3-10-6(9)5-4(2)7-8-11-5/h3H2,1-2H3
. Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate were not found in the search results, it’s known that this compound may be used in the preparation of compounds with potent fungicidal activity .Physical And Chemical Properties Analysis
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has a refractive index of n20/D 1.5050 (lit.) and a density of 1.265 g/mL at 25 °C (lit.) . The compound has an assay of 97% .Scientific Research Applications
Synthesis of Novel Compounds
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate has been utilized in the synthesis of novel compounds. For instance, its reactions with bases have led to the creation of unique derivatives, such as 4-methylsulfanylethynylfuran derivatives and thioamides of furylacetic acid. These reactions offer valuable insights into the behavior of thiadiazole rings and their potential applications in creating new molecules with distinct properties (Remizov, Pevzner, & Petrov, 2019).
Exploration of Chemical Properties
This compound has been the subject of studies exploring its chemical properties and reactions. For example, its reaction with powdered samarium and iodine in methanol at low temperatures resulted in unusual reduction and dimeric ring enlargement, creating dimethyl 1,2,5-trithiepan-4,6-dicarboxylates. Such studies are crucial for understanding the reactivity and potential applications of thiadiazole compounds in various chemical contexts (Miyawaki, Suzuki, & Morikawa, 2004).
Development of Heterocyclic Compounds
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate plays a significant role in the development of heterocyclic compounds. Its ability to form stable structures and undergo various transformations has made it a valuable compound in synthesizing heterocyclic assemblies with potential biological activities (Vysokova, Kalinina, Tokareva, Pospelova, Glukhareva, & Morzherin, 2017).
Creation of Pharmaceuticals
The compound has been instrumental in the synthesis of pharmaceuticals, particularly in the exploration of antimicrobial and antifungal agents. It serves as a key precursor or component in the synthesis of various derivatives that demonstrate potential biological activities, such as inhibiting the growth of certain pathogens (Chen, Li, & Han, 2000).
Safety And Hazards
The compound is classified under GHS07. The hazard statements include H315 - H319 - H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, suggesting measures to prevent exposure and manage potential risks .
Future Directions
properties
IUPAC Name |
ethyl 5-methylthiadiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-10-6(9)5-4(2)11-8-7-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEYHEWXYWCDHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325979 | |
Record name | Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate | |
CAS RN |
29682-53-9 | |
Record name | 29682-53-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522441 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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